molecular formula C7H11N3O4S B13181686 N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Cat. No.: B13181686
M. Wt: 233.25 g/mol
InChI Key: ATVPXFXYUZGFOT-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is a chemical compound with a complex structure that includes a pyrimidine ring, sulfonamide group, and multiple methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as condensation, cyclization, and sulfonation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Green chemistry principles are often applied to minimize waste and reduce the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and sulfonamides, such as:

Uniqueness

N,N,1-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C7H11N3O4S

Molecular Weight

233.25 g/mol

IUPAC Name

N,N,1-trimethyl-2,4-dioxopyrimidine-5-sulfonamide

InChI

InChI=1S/C7H11N3O4S/c1-9(2)15(13,14)5-4-10(3)7(12)8-6(5)11/h4H,1-3H3,(H,8,11,12)

InChI Key

ATVPXFXYUZGFOT-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)NC1=O)S(=O)(=O)N(C)C

Origin of Product

United States

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